Pheniramine-d6 (maleate)

Description

Contextualization of Deuterium (B1214612) Labeling in Modern Pharmaceutical Research

Deuterium labeling, the strategic replacement of hydrogen atoms (¹H) with their stable, heavier isotope deuterium (²H or D), has become an indispensable tool in modern pharmaceutical research. clearsynth.commusechem.com This subtle atomic substitution, which doubles the mass of the hydrogen atom, does not alter the fundamental chemical reactivity of a molecule but can have profound effects on its physical and biochemical properties. clearsynth.comportico.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.comunam.mx This increased bond strength is the basis for the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than that of a C-H bond, a phenomenon extensively exploited by chemists to probe reaction mechanisms. portico.orgnih.gov

In pharmaceutical research, deuterium labeling offers multifaceted applications. acs.org It is used to enhance the metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles. uniupo.itnih.gov By replacing hydrogen atoms at sites susceptible to metabolic attack by enzymes like cytochrome P450, the rate of metabolism can be slowed, which may alter the drug's half-life and exposure in the body. portico.orgnih.gov Furthermore, deuterated compounds are crucial as internal standards in quantitative bioanalytical techniques such as mass spectrometry, enabling precise and accurate measurement of drug concentrations in complex biological matrices. musechem.comtexilajournal.com The combination of stable isotope labeling with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. hwb.gov.in

Overview of Antihistamines as a Class of Pharmacological Interest in Research (Excluding Clinical Applications)

Antihistamines are a class of compounds that primarily function by antagonizing the action of histamine (B1213489) at its receptors. nih.gov Histamine, a key mediator in local immune responses, exerts its effects through at least four distinct G-protein coupled receptors: H1, H2, H3, and H4. nih.govresearchgate.net First-generation antihistamines, such as pheniramine (B192746), are known to be non-selective and can cross the blood-brain barrier, interacting with various receptors beyond the H1 receptor, including central cholinergic structures. researchgate.net

From a pharmacological research perspective, antihistamines are valuable tools for investigating the roles of histamine-mediated signaling pathways in various physiological and pathophysiological processes. nih.gov Their ability to competitively inhibit histamine binding allows researchers to dissect the specific contributions of H1 receptor activation in cellular models. patsnap.com This includes studying processes like smooth muscle contraction, increased capillary permeability, and the sensation of pruritus, all of which are initiated by histamine binding to H1 receptors. researchgate.netnih.gov The halogenated derivatives of pheniramine, such as chlorpheniramine (B86927) and brompheniramine, have been shown to possess significantly higher potency, making them subjects of interest for structure-activity relationship (SAR) studies. wikipedia.orgcore.ac.uk Furthermore, the stereochemistry of antihistamines is of considerable research interest, as enantiomeric pairs often exhibit different potencies, providing insights into the chiral nature of receptor binding sites. core.ac.uk

Rationale for Deuteration of Pheniramine in Scientific Inquiry

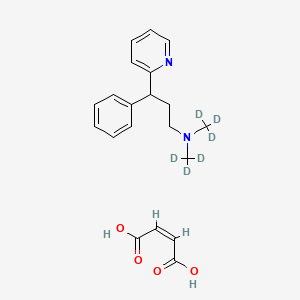

Pheniramine-d6 (maleate) is the deuterium-labeled analog of pheniramine maleate, a first-generation antihistamine of the alkylamine class. wikipedia.orgmedchemexpress.com In this specific isotopologue, six hydrogen atoms in the two N-methyl groups are replaced with deuterium. sussex-research.com The scientific rationale for creating and utilizing Pheniramine-d6 is not to alter its primary therapeutic action but to leverage the unique properties of deuterium for specific research applications.

In the field of bioanalysis, particularly in studies involving mass spectrometry (MS), deuterated compounds like Pheniramine-d6 serve as ideal internal standards. clearsynth.comscioninstruments.com An internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte. aptochem.com Isotopically labeled standards are considered the gold standard in quantitative MS because they are nearly identical to the analyte of interest. scioninstruments.comaptochem.com

Pheniramine-d6 co-elutes with unlabeled pheniramine during chromatographic separation but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. texilajournal.comaptochem.com This co-elution ensures that any variations during sample preparation, injection, or ionization affect both the analyte and the internal standard almost identically. texilajournal.com This compensation for matrix effects and procedural variability significantly improves the precision, accuracy, and robustness of the analytical method. texilajournal.comclearsynth.com The use of deuterated standards allows for precise quantification of drugs and their metabolites in complex biological matrices such as blood, urine, and hair. clearsynth.comresearchgate.net

Table 1: Properties of an Ideal Internal Standard for Mass Spectrometry

| Property | Description | Relevance of Pheniramine-d6 |

|---|---|---|

| Chemical Similarity | Should be chemically and physically similar to the analyte. | Pheniramine-d6 is chemically identical to pheniramine, differing only in isotopic composition. clearsynth.com |

| Co-elution | Should have the same retention time as the analyte in chromatography. | Due to its near-identical physical properties, it co-elutes with pheniramine, compensating for chromatographic variability. texilajournal.com |

| Mass Difference | Must be clearly distinguishable from the analyte by the mass spectrometer. | The +6 mass unit difference is easily resolved from the natural isotopic distribution of pheniramine. aptochem.com |

| Non-interference | Should not be naturally present in the sample or interfere with other compounds. | Pheniramine-d6 is synthetically produced and not endogenous. |

| Ionization Efficiency | Should have similar ionization efficiency to the analyte. | Near-identical structure ensures it mimics the analyte's behavior in the MS ion source, correcting for ion suppression or enhancement. scioninstruments.com |

Understanding how a drug is metabolized is a critical component of pharmaceutical research. hwb.gov.intandfonline.com Deuterium-labeled compounds are powerful tools for elucidating these biotransformation pathways. researchgate.netubc.ca When a mixture of a deuterated and non-deuterated drug is administered in an in vitro or in vivo model, the resulting metabolites can be analyzed by mass spectrometry. The metabolites will appear as distinctive doublet peaks, separated by the mass difference of the deuterium label, which confirms their origin from the parent drug.

Pheniramine is known to be metabolized in the liver, primarily through N-dealkylation to form N-desmethylpheniramine and subsequently N-didesmethylpheniramine. nih.govdrugbank.com Using Pheniramine-d6, which is labeled on the N-methyl groups, allows researchers to precisely track this metabolic process. For instance, the formation of N-desmethylpheniramine-d3 from Pheniramine-d6 could be readily monitored. This technique helps in the unambiguous identification of metabolites, even those present in trace amounts, and can help differentiate drug metabolites from endogenous matrix components. researchgate.net

Table 2: Primary Metabolic Pathway of Pheniramine

| Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| Pheniramine | N-desmethylpheniramine | N-Demethylation |

| N-desmethylpheniramine | N-didesmethylpheniramine | N-Demethylation |

Data sourced from DrugBank and PubChem. nih.govdrugbank.com

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. portico.orgunam.mx For deuterium, a primary KIE is observed when the C-H bond being broken is the rate-determining step of the reaction. portico.org Because the C-D bond is stronger, more energy is required to break it, leading to a slower reaction rate. unam.mx

This principle is a cornerstone of mechanistic biochemistry and enzymology. By selectively placing deuterium atoms at different positions in a molecule like pheniramine, researchers can determine which C-H bonds are broken during its metabolism. If the deuteration of a specific site (e.g., the N-methyl groups in Pheniramine-d6) leads to a significant decrease in the rate of metabolite formation (e.g., N-desmethylpheniramine), it provides strong evidence that the cleavage of that C-H bond is a rate-limiting step in the metabolic pathway. nih.govnih.gov This application allows for a detailed mapping of enzymatic reaction mechanisms and can reveal "metabolic soft spots" on a drug molecule. nih.gov Conversely, if deuteration at one site slows metabolism there, it may increase metabolism at other sites, a phenomenon known as metabolic switching, which can also be studied using deuterated analogs. nih.gov

Properties

Molecular Formula |

C20H24N2O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-phenyl-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

InChI Key |

SSOXZAQUVINQSA-QPEHKQNOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Analytical Applications of Pheniramine D6 Maleate in Research

Role as an Internal Standard in Quantitative Bioanalytical Assays (e.g., LC-MS/MS, GC-MS)

In quantitative bioanalytical assays, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), Pheniramine-d6 (maleate) is widely used as an internal standard. cerilliant.com The purpose of an internal standard is to correct for the variability inherent in sample preparation and analysis. biopharmaservices.com Since the internal standard is added to the sample at a known concentration at the beginning of the workflow, it experiences the same processing conditions as the analyte of interest. biopharmaservices.com Any loss of analyte during extraction, or fluctuations in instrument response, will be mirrored by the internal standard. scioninstruments.com This allows for accurate quantification of the analyte based on the ratio of the analyte's response to the internal standard's response.

Stable isotope-labeled internal standards, such as Pheniramine-d6, are considered ideal for quantitative mass spectrometry methods. scioninstruments.com They co-elute with the unlabeled analyte, meaning they experience the same matrix effects and ionization suppression or enhancement, which are common challenges in complex biological samples. nih.gov This co-elution ensures that the internal standard accurately reflects the behavior of the analyte throughout the analytical process, leading to more reliable and reproducible results. biopharmaservices.com For instance, in an LC-MS/MS method for the quantification of pheniramine (B192746), the ion transitions monitored would be specific for both pheniramine (e.g., m/z 241.3 → 195.8 and 167.1) and Pheniramine-d6 (e.g., m/z 247.6 → 173.1). nih.govresearchgate.net

The development of a robust LC-MS/MS method for the quantification of pheniramine and its analogs using Pheniramine-d6 as an internal standard involves several key steps. The initial phase focuses on optimizing the mass spectrometry parameters for both the analyte and the internal standard. This includes selecting the appropriate ionization mode (e.g., positive electrospray ionization) and identifying the most stable and intense precursor and product ions for multiple reaction monitoring (MRM). mdpi.com For pheniramine, a common precursor ion is m/z 241.3, with product ions at m/z 195.8 and 167.1. nih.govresearchgate.net For Pheniramine-d6, the precursor ion is m/z 247.6, and a characteristic product ion is m/z 173.1. nih.govresearchgate.net

Chromatographic separation is another critical aspect of method development. The goal is to achieve a sharp, symmetrical peak for pheniramine, well-separated from other matrix components to minimize interference. semanticscholar.org A common approach involves using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile). nih.gov The gradient is optimized to ensure a reasonable retention time for pheniramine, typically around 3.0 ± 0.1 minutes. nih.govresearchgate.net

The final stage of method development involves optimizing the sample extraction procedure. Solid-phase extraction is a frequently used technique to isolate pheniramine from the biological matrix and remove potential interferences. nih.gov The choice of sorbent and elution solvents is tailored to the physicochemical properties of pheniramine to maximize recovery.

Isotopic dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. researchgate.net Pheniramine-d6 is an ideal internal standard for IDMS analysis of pheniramine. The fundamental principle of IDMS is that the isotopically labeled standard is assumed to behave identically to the native analyte during sample preparation and analysis. nih.gov Therefore, the ratio of the native analyte to the labeled standard remains constant throughout the entire analytical procedure, even if there are losses during sample processing. nih.gov

By measuring the ratio of the mass spectrometric signals of the native analyte and the isotopically labeled standard, the concentration of the native analyte in the original sample can be accurately determined. researchgate.net This technique effectively corrects for variations in sample extraction, recovery, and matrix effects, leading to highly accurate and precise measurements. researchgate.net The use of a stable isotope-labeled internal standard like Pheniramine-d6 in IDMS is considered a gold standard for quantitative bioanalysis due to its ability to minimize analytical errors. researchgate.net

The validation of a research-grade analytical method is essential to ensure that it is reliable and fit for its intended purpose. wjarr.com Key validation parameters include linearity, precision, accuracy, and assessment of matrix effects.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For the quantification of pheniramine using Pheniramine-d6 as an internal standard, a calibration curve is constructed by analyzing a series of calibration standards with known concentrations of pheniramine and a constant concentration of Pheniramine-d6. The curve is generated by plotting the peak area ratio of pheniramine to Pheniramine-d6 against the concentration of pheniramine.

A linear relationship is typically evaluated by performing a linear regression analysis. The coefficient of determination (r²) is expected to be close to 1, indicating a strong correlation between the response and the concentration. For example, in a method for quantifying pheniramine in various biological matrices, a good linear range was established from 2 to 1000 ng/mL with a coefficient of linearity (r²) of ≥ 0.985%. nih.govresearchgate.net

Table 1: Example of Calibration Curve Data for Pheniramine Quantification

| Pheniramine Concentration (ng/mL) | Peak Area Ratio (Pheniramine/Pheniramine-d6) |

|---|---|

| 2 | 0.052 |

| 10 | 0.255 |

| 50 | 1.26 |

| 100 | 2.51 |

| 500 | 12.58 |

Note: The data in this table is illustrative and based on typical performance characteristics.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the mean of a set of results to the true value and is often expressed as the percentage of recovery. researchgate.net

In research sample analysis, precision and accuracy are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) within the calibration range. For a method to be considered precise, the %RSD for replicate measurements should be within an acceptable limit, often ≤15%. Similarly, for a method to be deemed accurate, the mean measured concentration should be within a certain percentage (e.g., ±15%) of the nominal concentration. researchgate.net In a study quantifying pheniramine, intra-day and inter-day precision were reported to be within 4.1-9.3% and 2.8-11.2%, respectively, demonstrating good precision of the method. nih.govresearchgate.net

Table 2: Example of Precision and Accuracy Data for Pheniramine QC Samples

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|---|

| Low | 5 | 5.2 ± 0.3 | 5.8 | 104 |

| Medium | 50 | 48.9 ± 2.1 | 4.3 | 97.8 |

Note: The data in this table is illustrative and based on typical performance characteristics.

Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. nih.gov These effects can lead to either ion suppression or enhancement, which can significantly impact the accuracy of the analytical method. The assessment of matrix effects is crucial, especially when dealing with complex biological research samples.

One common method to evaluate matrix effects is the post-extraction addition method. In this approach, the response of an analyte in a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. The matrix effect is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. A value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

The use of a stable isotope-labeled internal standard like Pheniramine-d6 is highly effective in compensating for matrix effects because both the analyte and the internal standard are affected similarly. nih.gov In a study on pheniramine quantification, the ionization suppression was found to range from -4.6 to -14.4% in the studied matrices, which was adequately compensated for by the use of Pheniramine-d6. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Pheniramine-d6 (maleate) |

| Pheniramine |

| Acetonitrile |

Method Validation Parameters for Research-Grade Analytical Methods (Excluding Clinical Validation) [6, 23, 31]

Application in Sample Preparation and Extraction Methodologies for Research Analysis (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

In the realm of analytical chemistry, particularly in the analysis of complex biological matrices, sample preparation is a pivotal step to remove interferences and concentrate the analyte of interest. Pheniramine-d6 (maleate) plays a crucial role as an internal standard in conjunction with extraction techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to ensure the precision and accuracy of the quantification of pheniramine.

The primary function of a deuterated internal standard such as Pheniramine-d6 is to compensate for the potential loss of the target analyte during the multi-step process of sample preparation and analysis. Because Pheniramine-d6 is chemically identical to the non-labeled pheniramine, it exhibits similar behavior during extraction, elution, and ionization. Any physical or chemical loss experienced by the analyte during these stages will be mirrored by the internal standard.

A key application of Pheniramine-d6 is in methods utilizing Solid-Phase Extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a typical workflow, a known quantity of Pheniramine-d6 (maleate) is added to a biological sample (e.g., blood, urine, or oral fluid) at the beginning of the preparation process. The sample is then subjected to SPE, where the analyte and the internal standard are extracted from the matrix onto a solid sorbent. After washing away impurities, both compounds are eluted and subsequently analyzed by LC-MS/MS.

The mass spectrometer distinguishes between the analyte (pheniramine) and the internal standard (Pheniramine-d6) based on their mass difference. For instance, in multi-reaction monitoring mode, specific ion transitions can be selected for both pheniramine (e.g., m/z 241.3 → 195.8) and Pheniramine-d6 (e.g., m/z 247.6 → 173.1). nih.gov By calculating the ratio of the analyte's response to the internal standard's response, any variations introduced during the extraction or injection phases can be normalized, leading to highly reliable quantitative results.

The effectiveness of this approach is demonstrated in the development of validated analytical methods for the determination of pheniramine in various biological specimens. The use of Pheniramine-d6 as an internal standard in these methods contributes to achieving high mean extraction recovery and mitigating the effects of ionization suppression. nih.gov

| Parameter | Description | Role of Pheniramine-d6 (maleate) |

| Analyte Recovery | The percentage of the target analyte recovered after the extraction process. | Compensates for incomplete and variable recovery of pheniramine during SPE or LLE. |

| Matrix Effects | The alteration of ionization efficiency due to co-eluting matrix components. | Helps to correct for signal suppression or enhancement caused by the sample matrix. |

| Method Precision | The closeness of repeated measurements of the same sample. | Improves the reproducibility of the analytical method by accounting for variations in sample handling. |

| Method Accuracy | The closeness of a measured value to the true value. | Enhances the accuracy of quantification by correcting for procedural losses. |

Utilization in Metabolomics Research for Compound Tracking and Pathway Elucidation (Excluding Human Metabolomics)

While direct metabolomics studies explicitly using Pheniramine-d6 (maleate) in non-human subjects are not extensively documented in publicly available literature, the principles of using stable isotope-labeled compounds for metabolic research are well-established. Studies on closely related compounds, such as chlorpheniramine (B86927), in animal models provide a strong basis for the potential application of Pheniramine-d6 in this field.

The use of isotopically labeled compounds is a powerful technique in metabolomics for tracing the metabolic fate of a drug or xenobiotic within a biological system. In animal research, administering a deuterated compound like Pheniramine-d6 allows for the unambiguous tracking of its metabolites. The deuterium (B1214612) atoms act as a stable, non-radioactive label that can be detected by mass spectrometry.

In a typical non-human metabolomics study, an animal model (e.g., rats or dogs) would be administered Pheniramine-d6 (maleate). Biological samples, such as urine, feces, and plasma, would then be collected over time. These samples would be analyzed using high-resolution mass spectrometry techniques. The unique isotopic signature of the deuterium-labeled metabolites allows them to be distinguished from endogenous compounds in the complex biological matrix.

This approach enables researchers to:

Identify Novel Metabolites: The mass shift produced by the deuterium labels helps in the identification of potential metabolites in the mass spectrometry data.

Elucidate Metabolic Pathways: By identifying the structure of the labeled metabolites, the biotransformation pathways of pheniramine, such as N-demethylation, hydroxylation, or conjugation, can be mapped out.

Quantify Metabolite Formation: The labeled internal standard allows for the relative or absolute quantification of the formed metabolites, providing insights into the kinetics of different metabolic routes.

For example, research on the metabolism of the structurally similar antihistamine, chlorpheniramine, in dogs utilized a radiolabeled version ([methylene-14C]chlorpheniramine) to trace and identify its metabolites in urine. nih.gov This study successfully identified several metabolites, including a propionic acid derivative and its corresponding alcohol, demonstrating the utility of labeled compounds in pathway elucidation. nih.gov Another study on chlorpheniramine metabolism in rats employed a stable isotope (deuterium) to identify numerous metabolites in urine, including N-oxide and hydroxylated forms. nih.gov These studies exemplify the methodology that would be applied using Pheniramine-d6 to investigate the metabolic fate of pheniramine in animal models.

| Application in Non-Human Metabolomics | Description | Advantage of Using Pheniramine-d6 (maleate) |

| Metabolite Profiling | Comprehensive analysis of metabolites in a biological sample. | The deuterium label allows for the selective detection of drug-related metabolites against a complex background of endogenous molecules. |

| Compound Tracking | Following the distribution and transformation of the parent compound over time. | Enables the tracing of the metabolic fate of pheniramine in various tissues and biofluids of the animal model. |

| Pathway Elucidation | Determining the sequence of biochemical reactions that a compound undergoes. | Facilitates the identification of the chemical structures of metabolites, thereby revealing the specific enzymatic pathways involved in pheniramine's biotransformation. |

Mechanistic Biochemical and Pharmacological Investigations Utilizing Pheniramine D6 Maleate

In Vitro Studies of Pheniramine (B192746) Biotransformation Pathways

In vitro systems, utilizing subcellular fractions like liver microsomes, are fundamental for dissecting the metabolic pathways of xenobiotics. The use of a deuterated substrate like Pheniramine-d6 offers distinct advantages in clarity and precision for these investigations.

The biotransformation of pheniramine, a tertiary amine, is primarily mediated by oxidative enzymes. Studies on structurally similar first-generation antihistamines, such as diphenhydramine (B27) and chlorpheniramine (B86927), have consistently pointed to the central role of the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, CYP2D6 has been identified as a key enzyme responsible for the N-demethylation of these compounds. nih.govresearchgate.net It is therefore hypothesized that CYP2D6 is a primary catalyst in the metabolism of pheniramine.

When Pheniramine-d6 is used as a substrate, the deuterium (B1214612) atoms are typically placed on the N-dimethyl moiety, the primary site of oxidative metabolism. The increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond results in a higher energy requirement for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow the rate of metabolism at that specific site. nih.govnih.gov Consequently, turnover of Pheniramine-d6 by CYP2D6 is expected to be slower than that of its non-deuterated counterpart.

While CYP enzymes are major contributors, other enzyme systems may also be involved. Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxygenation of various tertiary amines and could play a role in pheniramine metabolism. researchgate.net Investigating the turnover of Pheniramine-d6 with specific chemical inhibitors or recombinant human CYP and FMO enzymes allows for a definitive identification of the enzymatic contributors to its biotransformation.

Deuterium labeling is an invaluable tool for metabolite identification. The six-mass-unit increase in Pheniramine-d6 provides a distinct isotopic signature that is easily tracked using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). ijpras.comnih.gov When incubating Pheniramine-d6 in an in vitro system like human liver microsomes, all metabolites derived from the labeled parent compound will also contain the deuterium tag, unless the metabolic reaction occurs at the site of deuteration itself.

This allows for the unambiguous differentiation of drug-related material from endogenous matrix components. dss.go.th The process involves comparing the mass chromatograms of samples incubated with and without the deuterated substrate. Any new peaks appearing in the Pheniramine-d6 sample that exhibit the characteristic mass shift can be confidently identified as metabolites.

Further structural elucidation is achieved using tandem mass spectrometry (MS/MS). By fragmenting the molecular ions of the suspected metabolites, a fragmentation pattern is produced. nih.gov Analysis of these fragments reveals the structure of the metabolite and confirms the location of the deuterium label, thereby pinpointing the site of metabolic modification. For example, the primary metabolites of pheniramine are N-desmethylpheniramine and N,N-didesmethylpheniramine. When Pheniramine-d6 is used, the N-desmethyl metabolite would retain three deuterium atoms (d3), providing clear evidence of the metabolic pathway.

By comparing the kinetic parameters of Pheniramine with Pheniramine-d6, researchers can quantify the kinetic isotope effect. nih.gov If the cleavage of a C-H bond (replaced by a C-D bond in the deuterated version) is the rate-limiting step in the metabolic reaction, a significant decrease in the Vₘₐₓ and CLᵢₙₜ for Pheniramine-d6 will be observed. nih.gov These experiments, typically conducted using recombinant enzymes (e.g., CYP2D6) or liver microsomes, provide fundamental insights into the enzymatic reaction mechanism. The magnitude of the KIE gives clues about the transition state of the reaction.

Table 1: Illustrative Enzyme Kinetic Parameters for the Metabolism of Pheniramine and Pheniramine-d6 by a Hypothetical Recombinant Human Enzyme

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol enzyme) | Intrinsic Clearance (CLᵢₙₜ, µL/min/pmol enzyme) |

| Pheniramine | 15 | 100 | 6.67 |

| Pheniramine-d6 | 16 | 55 | 3.44 |

In Vivo Pre-clinical Research Applications (Excluding Safety and Clinical Human Data)

Pre-clinical in vivo studies in animal models are essential for understanding how a compound behaves in a complete biological system. The use of Pheniramine-d6 in these studies provides high-fidelity data on its disposition and metabolism.

Animal models, such as rats or guinea pigs, are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov Administering Pheniramine-d6 to these models allows for precise tracking of the compound and its metabolites throughout the body. dss.go.th The stable isotope label ensures that detected compounds are unequivocally derived from the administered drug, eliminating ambiguity from potential endogenous interferences. nih.gov

Following administration, biological samples (e.g., plasma, urine, feces, and various tissues) are collected over time. The concentrations of the parent compound (Pheniramine-d6) and its deuterated metabolites are then quantified using LC-MS/MS. This data is used to construct concentration-time profiles, which reveal key disposition parameters such as the rate of absorption, plasma half-life, and routes of elimination. By identifying and quantifying the deuterated metabolites in excreta, researchers can establish a comprehensive metabolic map and determine the primary pathways of clearance in a living organism.

Table 2: Hypothetical Metabolite Profile in Rat Plasma 2 Hours After Oral Administration of Pheniramine-d6

| Compound | Deuterium Label | Relative Abundance (%) |

| Pheniramine-d6 | d6 | 65 |

| N-desmethylpheniramine-d3 | d3 | 25 |

| Pheniramine-d6 N-oxide | d6 | 7 |

| Other Minor Metabolites | d6/d3 | 3 |

Microdosing is an investigative approach where a sub-pharmacological dose of a compound is administered to understand its fundamental metabolic characteristics in vivo. In preclinical animal models, a microdose of Pheniramine-d6 can be administered to gain early insights into its metabolic fate without inducing any antihistaminic effects.

The ultra-low concentrations of the compound and its metabolites in biological samples are measured using highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or advanced LC-MS/MS. This approach allows for the early identification of major metabolic pathways and potential disproportionate or unique metabolites in a whole-animal system. The data gathered from such studies can help predict the metabolic profile at pharmacologically relevant doses and guide further development by providing an early, mechanistically-focused understanding of the compound's biotransformation.

Investigation of Deuterium Kinetic Isotope Effects (DKIEs) in Pharmacological Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, at a strategic molecular position can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect has become a powerful tool in pharmacology for elucidating the mechanisms of drug metabolism and drug-receptor interactions. By comparing the reaction kinetics of a deuterated drug isotopologue, such as Pheniramine-d6, with its non-deuterated counterpart, researchers can gain profound insights into rate-determining steps of metabolic pathways and the nature of enzymatic transition states.

The theoretical basis of the DKIE lies in the principles of quantum mechanics and vibrational energy. The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This difference in bond energy manifests as a kinetic isotope effect when the cleavage of this bond is the rate-limiting step in a reaction.

DKIEs are categorized as either primary or secondary. A primary DKIE is observed when the bond to the isotope is broken during the rate-determining step of the reaction. The magnitude of the primary DKIE (kH/kD) is typically greater than 1, often ranging from 2 to 7, indicating a slower reaction rate for the deuterated compound. In some cases involving quantum tunneling, this value can be significantly larger.

A secondary DKIE occurs when the isotopically substituted bond is not broken but is located at or near the reaction center. These effects are generally smaller than primary DKIEs (kH/kD values are typically between 0.7 and 1.5). They arise from changes in the vibrational frequencies of the C-H/C-D bond as the reaction proceeds from the reactant to the transition state. An inverse secondary DKIE (kH/kD < 1) can occur if the transition state has a higher coordination number or is more sterically crowded at the site of isotopic substitution than the reactant.

In the context of pharmacology, DKIEs are particularly relevant to reactions catalyzed by enzymes such as the Cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. If a C-H bond is cleaved in the rate-determining step of a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic rate, a strategy sometimes used in drug design to improve pharmacokinetic profiles. nih.govnih.gov

Table 1: Theoretical Basis of Deuterium Kinetic Isotope Effects (DKIEs)

| DKIE Type | Description | Typical kH/kD Value | Implication for Reaction Mechanism |

| Primary | The C-H/C-D bond is cleaved in the rate-determining step. | > 1 (typically 2-7) | C-H bond cleavage is central to the slowest step of the reaction. |

| Secondary | The C-H/C-D bond is not broken but is near the reaction center. | ~0.7 to ~1.5 | Indicates changes in hybridization or steric environment at the labeled position during the transition state. |

| Inverse | The deuterated compound reacts faster than the non-deuterated one. | < 1 | Often a secondary effect, suggesting a more constrained transition state. |

Pheniramine undergoes metabolic transformation in the body, primarily through N-dealkylation of its dimethylamino group to form N-desmethylpheniramine and N-didesmethylpheniramine. drugbank.comsemanticscholar.org This oxidative reaction is catalyzed by Cytochrome P450 enzymes. nih.gov Pheniramine-d6, where the six hydrogens of the two methyl groups are replaced by deuterium, is an ideal tool to investigate the mechanism of this N-demethylation reaction. A plausible experimental design to measure the DKIE would involve an in vitro metabolism study.

Objective: To determine the intermolecular DKIE for the N-demethylation of Pheniramine by comparing the metabolic rates of Pheniramine and Pheniramine-d6.

Materials:

Pheniramine (maleate) and Pheniramine-d6 (maleate) of high purity.

Human liver microsomes (HLMs) or recombinant human Cytochrome P450 enzymes (e.g., CYP2D6, which is known to metabolize similar antihistamines). researchgate.net

NADPH regenerating system (cofactor for CYP enzymes).

Phosphate (B84403) buffer solution.

Quenching solution (e.g., acetonitrile).

Analytical standards for Pheniramine, Pheniramine-d6, N-desmethylpheniramine, and N-desmethylpheniramine-d3.

Procedure:

Incubation: A series of incubations would be set up. Each incubation mixture would contain HLMs or a specific recombinant CYP isozyme, the NADPH regenerating system, and phosphate buffer.

Substrate Addition: The reaction would be initiated by adding either Pheniramine or Pheniramine-d6 at various concentrations to the incubation mixtures. A typical setup would involve incubating an equimolar mixture of both substrates in the same reaction vessel to measure the intramolecular DKIE, which minimizes experimental variability.

Time Course Analysis: Aliquots would be taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold quenching solution.

Sample Analysis: The quenched samples would be centrifuged to precipitate proteins. The supernatant, containing the parent drugs and their metabolites, would be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of Pheniramine, Pheniramine-d6, and their respective desmethyl metabolites.

Data Analysis: The rate of formation of the N-desmethyl metabolite for both the deuterated and non-deuterated parent compounds would be determined. The DKIE is then calculated as the ratio of the initial rate of metabolism of Pheniramine (kH) to that of Pheniramine-d6 (kD).

Table 2: Hypothetical Experimental Setup for DKIE Measurement

| Component | Condition | Purpose |

| Test System | Human Liver Microsomes or recombinant CYP2D6 | Source of metabolizing enzymes. |

| Substrates | Equimolar Pheniramine and Pheniramine-d6 | Allows for direct comparison of metabolic rates. |

| Cofactor | NADPH regenerating system | Provides the necessary reducing equivalents for CYP450 activity. |

| Incubation Time | 0 - 60 minutes (multiple time points) | To determine the initial rate of reaction. |

| Analysis Method | LC-MS/MS | To quantify parent compounds and their metabolites accurately. |

The interpretation of the experimentally determined DKIE value provides a window into the molecular events of the reaction mechanism. For the N-demethylation of Pheniramine, the cleavage of a C-H bond on one of the methyl groups is a necessary step.

If a significant primary DKIE (kH/kD > 2) is observed, it strongly suggests that the cleavage of the C-H bond is the rate-determining step of the N-demethylation reaction. This would support a mechanism where a hydrogen atom is abstracted from the methyl group by the activated oxygen species of the CYP enzyme, forming a carbon-centered radical. This is a common mechanism proposed for CYP-mediated N-dealkylation. washington.edu

An inverse DKIE (kH/kD < 1) is less common for this type of reaction but could suggest a change in the geometry or vibrational environment of the methyl groups in the transition state. For instance, it might indicate that the transition state is more sterically hindered than the ground state.

By measuring the DKIE, researchers can distinguish between different proposed enzymatic mechanisms. For example, an alternative mechanism for N-demethylation involves an initial single-electron transfer (SET) from the nitrogen atom to the enzyme, forming a nitrogen-centered radical cation. The subsequent steps would determine if a large DKIE is observed. A significant DKIE would favor the hydrogen atom transfer (HAT) mechanism over the SET mechanism if the subsequent proton transfer is not rate-limiting.

Therefore, the use of Pheniramine-d6 to probe the DKIE of its metabolism is a precise method for dissecting the enzymatic reaction pathway at the molecular level, clarifying the role of C-H bond activation in the rate-determining step, and enhancing our fundamental understanding of how drugs are processed by metabolic enzymes.

Theoretical and Methodological Considerations of Deuterium Labeling in Pharmaceutical Research

Impact of Deuterium (B1214612) Labeling on Physicochemical Properties and Bioavailability (Theoretical Discussion, No Specific Compound Data)

The replacement of a hydrogen (protium) atom with a deuterium atom introduces subtle but significant changes to a molecule's physicochemical properties. The primary difference is the mass; deuterium has twice the mass of hydrogen due to an additional neutron. nih.gov This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govresearchgate.net The C-D bond has a lower vibrational frequency and a lower ground-state energy, which means more energy is required to break it. nih.govresearchgate.net This increased bond stability is the foundation of the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction involving C-D bond cleavage is slower than the equivalent reaction with a C-H bond. nih.govpharmjournal.ru

These fundamental changes can influence several physicochemical properties:

Molar Volume and Lipophilicity: Deuterium can exhibit a smaller molar volume and slightly lower lipophilicity compared to protium. nih.govresearchgate.net While often minor, these changes can theoretically influence how a drug molecule interacts with its biological environment, including its absorption and distribution. scispace.com

Acidity (pKa): The substitution can slightly alter the pKa values of a compound, which could be higher or lower depending on the specific molecular context. nih.gov This may affect the ionization state of a drug at physiological pH, potentially influencing its solubility, membrane permeability, and binding to its target.

Metabolic Stability: The most significant impact of deuteration is on metabolic stability. researchgate.net Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, in reactions that involve the cleavage of a C-H bond. researchgate.netnih.gov By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this metabolic transformation can be slowed down due to the KIE. nih.govmusechem.com

This reduction in the rate of metabolism can, in theory, lead to improved bioavailability. By decreasing the extent of first-pass metabolism, a greater proportion of the administered drug may reach systemic circulation. This could translate to a longer half-life, increased drug exposure, and potentially a more consistent therapeutic effect. researchgate.netacs.org The magnitude of the KIE is not uniform; it is highly dependent on the specific metabolic pathway, the enzymes involved, and the particular substrate. musechem.comnih.gov

Table 1: Theoretical Impact of Deuterium Substitution on Molecular Properties

| Property | Change upon Deuteration (H → D) | Potential Consequence for Bioavailability |

| Bond Strength (C-D vs. C-H) | Stronger, higher activation energy for cleavage nih.gov | Slower rate of metabolism (Kinetic Isotope Effect) pharmjournal.ru |

| Metabolic Rate | Decreased (if C-H cleavage is rate-limiting) researchgate.net | Increased drug exposure, longer half-life researchgate.net |

| Lipophilicity (logP) | Slightly lower nih.gov | Minor effects on absorption and distribution |

| Molar Volume | Slightly smaller nih.govresearchgate.net | Minor effects on receptor binding and transport |

| Acidity (pKa) | Slightly altered (increase or decrease) nih.gov | Potential changes in solubility and permeability |

Challenges and Limitations of Deuterium Labeling in Drug Discovery and Development Research

Despite the theoretical advantages, the application of deuterium labeling in pharmaceutical research is not without its challenges and limitations. The translation from a theoretical concept to a successful deuterated drug is often unpredictable. acs.org

Key challenges include:

Synthetic and Analytical Complexity: The synthesis of deuterated compounds can be challenging. It requires introducing deuterium atoms at specific positions within a molecule, which can be a complex and costly process. nih.govmusechem.com Furthermore, specialized analytical techniques are needed to confirm the precise location and quantity of deuterium in the final active pharmaceutical ingredient (API), as common methods like standard mass spectrometry and NMR may be insufficient. nih.gov

Financial Investment: The development of deuterated drugs requires a significant financial commitment for research, synthesis, and extensive testing. musechem.com The cost of manufacturing deuterated APIs is generally higher than for their non-deuterated counterparts. nih.gov

Metabolic Switching: A significant limitation is the potential for the metabolic burden to shift to another part of the molecule. If one metabolic soft spot is "hardened" by deuteration, enzymes may begin to metabolize the drug at a different, previously less susceptible site. musechem.com This metabolic switching can result in the formation of new, uncharacterized metabolites, which may have their own pharmacological or toxicological profiles that need to be assessed.

Regulatory Scrutiny: Regulatory agencies require clear evidence that a deuterated drug offers a significant advantage in terms of efficacy, safety, or dosing frequency over existing non-deuterated versions. musechem.com Simply demonstrating an altered pharmacokinetic profile is often not sufficient for approval.

Ethical Considerations in Research Involving Isotopic Labels (General Principles, Not Specific to Pheniramine-d6 Trials)

Research involving isotopic labels, including stable isotopes like deuterium, must adhere to fundamental ethical principles, particularly when it involves human or animal subjects.

Informed Consent: For any research involving human participants, obtaining informed consent is a critical ethical requirement. solubilityofthings.com Participants must be fully informed about the nature of the research, the substances being used (including the fact that a molecule contains an isotopic label), the procedures involved, and any potential risks and benefits. This ensures that their participation is voluntary and based on a clear understanding of the study. solubilityofthings.com

Animal Welfare: Preclinical research often involves animal studies to understand the pharmacokinetics and safety of a new compound. solubilityofthings.com Ethical considerations demand that such research is scientifically justified and designed to minimize harm to the animals. Researchers must adhere to the principles of the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (improving procedures to minimize distress). solubilityofthings.com

Data Integrity and Sharing: The ethical conduct of science requires rigorous methodology, accurate data collection, and honest reporting of results. Researchers have an ethical responsibility to create and share data transparently, allowing for verification and building upon the body of scientific knowledge. nih.gov

Regulatory Compliance: Researchers must be knowledgeable about and comply with all national and international regulations that govern the use of isotopes in research. solubilityofthings.com This ensures that the research is conducted safely and in accordance with established legal and ethical guidelines.

Regulatory Perspectives on Deuterated Compounds in Pre-clinical Research (General Research Guidelines, Not Clinical Approval)

From a regulatory standpoint, deuterated compounds are often viewed as distinct chemical entities from their non-deuterated parent molecules. This has important implications for their development path, even in the pre-clinical stage.

The U.S. Food and Drug Administration (FDA), for example, generally considers deuterated drugs to be new chemical entities (NCEs). salamandra.net This is because the substitution of hydrogen with deuterium fundamentally changes the nature of a covalent bond within the molecule. salamandra.net This designation is significant because it can make the new deuterated drug eligible for market exclusivity upon approval.

In the context of pre-clinical research for a "deuterium switch" candidate (a deuterated version of a previously approved drug), regulatory agencies may allow for a streamlined development program. salamandra.net A key strategy is the use of "bridging studies." These are studies designed to link the data from the new deuterated compound to the existing safety and efficacy data of the original, non-deuterated drug. salamandra.net

Such a pre-clinical program might involve:

In vitro and in vivo studies to characterize and compare the metabolism of the deuterated and non-deuterated compounds. salamandra.net

Bridging toxicology studies in animals to demonstrate that the deuterated version does not introduce new toxicities. salamandra.net

Comparative pharmacokinetic studies to quantify the differences in absorption, distribution, metabolism, and excretion (ADME). acs.orgsalamandra.net

If an appropriate bridge can be scientifically established, it may reduce the need to repeat the full battery of extensive nonclinical studies that were conducted for the original compound, potentially leading to a more efficient pre-clinical development timeline. salamandra.net

Future Research Directions and Emerging Applications for Deuterated Antihistamine Analogs

Development of Novel Synthetic Routes for Complex Deuterated Analogs

The synthesis of deuterated compounds has evolved, yet the creation of complex analogs remains a challenge. Future research will likely focus on developing more efficient and scalable synthetic routes. Innovations in transition-metal catalysis and photocatalysis are expected to play a pivotal role, offering milder reaction conditions and broader substrate compatibility, which is crucial for the synthesis of intricate deuterated molecules. hilarispublisher.com The development of these methods will facilitate the creation of a wider array of deuterated antihistamines for research and potential therapeutic use. hilarispublisher.com

Current synthetic strategies often involve multi-step processes that can be time-consuming and costly. The exploration of novel synthetic pathways aims to streamline the production of deuterated analogs, making them more accessible for research and development. hilarispublisher.com A key area of interest is the late-stage functionalization of existing drug molecules, which would allow for the introduction of deuterium (B1214612) in the final steps of a synthetic sequence.

| Synthetic Approach | Description | Potential Advantages |

| Transition-Metal Catalysis | Utilizes metals like palladium to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com | High functional group tolerance and mild reaction conditions. hilarispublisher.com |

| Photocatalysis | Employs visible light to activate non-reactive functional groups and generate highly reactive intermediates. hilarispublisher.com | Enables novel bond formations and late-stage functionalization. hilarispublisher.com |

| Enzymatic Synthesis | Uses enzymes to selectively incorporate deuterium into specific molecular sites. simsonpharma.com | High selectivity and environmentally friendly conditions. simsonpharma.com |

Integration of Pheniramine-d6 in Advanced Omics Technologies (e.g., Proteomics, Lipidomics)

Advanced "omics" technologies, such as proteomics and lipidomics, generate vast amounts of data to provide a comprehensive understanding of biological systems. nih.gov In these fields, deuterated compounds like Pheniramine-d6 are invaluable as internal standards for mass spectrometry-based quantification. clearsynth.com The chemical and physical properties of deuterated standards are nearly identical to their non-deuterated counterparts, allowing them to mimic the analyte's behavior during sample preparation and analysis. acanthusresearch.com

The integration of Pheniramine-d6 into proteomics and lipidomics workflows can significantly enhance the accuracy and precision of measurements, which is critical for identifying and quantifying biomarkers for disease diagnosis and monitoring. nih.gov Future applications may involve the use of Pheniramine-d6 to study the effects of antihistamines on the proteome and lipidome, providing insights into their mechanisms of action and potential off-target effects.

A summary of the role of deuterated standards in omics is provided below:

| Omics Field | Application of Deuterated Standards | Research Implication |

|---|---|---|

| Proteomics | Accurate quantification of proteins and peptides in complex biological samples. nih.gov | Identification of disease biomarkers and understanding of drug mechanisms. nih.gov |

| Lipidomics | Precise measurement of lipid species to study their role in health and disease. | Insights into metabolic pathways and the development of new diagnostic tools. |

| Metabolomics | Tracing the metabolic fate of drugs and endogenous compounds. simsonpharma.com | Understanding drug metabolism and identifying potential drug-drug interactions. |

Expansion of Deuterated Internal Standard Libraries for Diverse Research Applications

The reliability of quantitative analysis in various research fields, from pharmaceutical development to environmental science, heavily relies on the availability of high-quality internal standards. clearsynth.com The expansion of commercially available deuterated internal standard libraries is a critical future direction. A broader range of deuterated standards will support more comprehensive and accurate analytical studies across a wider array of compounds.

The development of new deuterated standards, including those for a variety of antihistamines and their metabolites, will enable more robust pharmacokinetic and toxicological studies. nih.gov This expansion will also be instrumental in clinical diagnostics and forensic toxicology, where precise quantification is paramount.

Potential for Pheniramine-d6 as a Probe in Systems Pharmacology Research

The use of Pheniramine-d6 can help to elucidate the complex interplay between pharmacokinetics, pharmacodynamics, and metabolism. simsonpharma.com This knowledge is crucial for predicting drug efficacy and toxicity in different patient populations and for the development of personalized medicine approaches. The ability to track the deuterated molecule and its metabolites provides a unique window into the dynamic processes that govern drug action in a biological system. simsonpharma.com

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Pheniramine-d6 (maleate) in biological matrices during pharmacokinetic studies?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like Pheniramine-d6 (maleate) in biological samples. Isotopic labeling ensures minimal interference from endogenous compounds, enabling precise detection at trace levels (e.g., ng/mL). For example, deuterated internal standards can correct for matrix effects during LC-MS/MS analysis, improving accuracy .

Q. What experimental design considerations are critical for formulating sustained-release systems containing Pheniramine-d6 (maleate)?

- Methodological Answer: Utilize response surface methodology (RSM) with a D-optimal design to optimize formulation variables such as drug loading (10–30%), curing time (30–90 minutes), and temperature (40–60°C). These factors influence drug release kinetics and pellet stability. Statistical models derived from RSM can predict optimal parameters while minimizing experimental runs .

Q. What chromatographic methods are validated for distinguishing Pheniramine-d6 (maleate) from its non-deuterated counterpart?

- Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm effectively separates deuterated and non-deuterated forms. Mobile phases combining acetonitrile and 0.1% phosphoric acid enhance resolution, with retention times differing by ~0.5–1.0 minutes due to deuterium’s isotopic effect .

Advanced Research Questions

Q. How does deuteration affect the physicochemical properties and metabolic stability of Pheniramine-d6 (maleate) compared to the non-deuterated form?

- Methodological Answer: Deuteration reduces metabolic cleavage rates by up to 30% in hepatic microsomal assays due to the kinetic isotope effect. Light-scattering studies suggest Pheniramine-d6 (maleate) exhibits altered self-association behavior in aqueous solutions, potentially affecting solubility and bioavailability. These properties must be characterized using dynamic light scattering (DLS) and in vitro metabolic stability assays .

Q. What in vitro models are appropriate for assessing the genotoxic potential of Pheniramine-d6 (maleate), and how do results compare across different testing systems?

- Methodological Answer: Chromosome aberration assays in human peripheral blood mononuclear cells (PBMCs) and bacterial luminescence inhibition in Allivibrio fischeri are complementary models. PBMC studies reveal clastogenic effects at supratherapeutic doses (>100 µM), while A. fischeri assays show no acute toxicity at equivalent concentrations. Discrepancies highlight the need for multi-model validation .

Q. How can response surface methodology (RSM) optimize extraction efficiency of Pheniramine-d6 (maleate) from complex matrices like plasma or tissue homogenates?

- Methodological Answer: Central composite design (CCD) within RSM can evaluate variables such as solvent polarity (acetonitrile:water ratio), pH (2.5–7.0), and extraction time (5–30 minutes). Optimized protocols achieve >95% recovery, validated via spike-and-recovery experiments. Sensitivity thresholds should be cross-verified using LC-MS/MS .

Key Considerations for Researchers

- Contradictions in Evidence: While A. fischeri models show no acute toxicity, PBMC assays suggest potential genotoxicity at high doses. Researchers must contextualize findings based on dose relevance and model limitations .

- Analytical Rigor: Cross-validate deuterated compound quantification using isotopic dilution techniques to avoid false positives in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.